1-Bromo-2-isopropoxy-5-methyl-3-nitrobenzene
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Overview
Description
1-Bromo-2-isopropoxy-5-methyl-3-nitrobenzene is an organic compound with the molecular formula C10H12BrNO3. It is a derivative of benzene, characterized by the presence of bromine, isopropoxy, methyl, and nitro functional groups.
Preparation Methods
The synthesis of 1-Bromo-2-isopropoxy-5-methyl-3-nitrobenzene involves multiple steps:
Starting Material: The synthesis begins with benzene.
Substitution Reaction: Benzene undergoes a substitution reaction to form 2-methyl-3-bromobenzene.
Nitration: The next step involves nitration to produce 2-methyl-3-bromo-4-nitrobenzene.
Isopropylation: Finally, the compound is reacted with isopropanol to yield this compound.
Chemical Reactions Analysis
1-Bromo-2-isopropoxy-5-methyl-3-nitrobenzene can undergo various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide ions or alkoxide ions.
Reduction: The nitro group can be reduced to an amine using reagents like tin and hydrochloric acid.
Scientific Research Applications
1-Bromo-2-isopropoxy-5-methyl-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: It is utilized in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 1-Bromo-2-isopropoxy-5-methyl-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atom can undergo nucleophilic substitution. These interactions can lead to the formation of various products depending on the reaction conditions .
Comparison with Similar Compounds
1-Bromo-2-isopropoxy-5-methyl-3-nitrobenzene can be compared with similar compounds such as:
1-Bromo-3-nitrobenzene: Lacks the isopropoxy and methyl groups, making it less complex.
1-Bromo-2-methyl-3-nitrobenzene: Similar but lacks the isopropoxy group, affecting its reactivity and applications.
1-Bromo-2-isopropoxy-3-methyl-5-nitrobenzene: A positional isomer with different properties due to the arrangement of functional groups.
This compound’s unique combination of functional groups makes it a valuable intermediate in various chemical syntheses and applications.
Properties
IUPAC Name |
1-bromo-5-methyl-3-nitro-2-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-6(2)15-10-8(11)4-7(3)5-9(10)12(13)14/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHZJYPHOUDIEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OC(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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